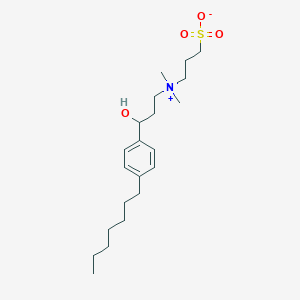

C7BzO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H37NO4S |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

3-[[3-(4-heptylphenyl)-3-hydroxypropyl]-dimethylazaniumyl]propane-1-sulfonate |

InChI |

InChI=1S/C21H37NO4S/c1-4-5-6-7-8-10-19-11-13-20(14-12-19)21(23)15-17-22(2,3)16-9-18-27(24,25)26/h11-14,21,23H,4-10,15-18H2,1-3H3 |

InChI Key |

FUPYROAFYPQUSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(CC[N+](C)(C)CCCS(=O)(=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

C7BzO Detergent: An In-Depth Technical Guide for Proteomics Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of C7BzO in Proteomics

This compound, or 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-sulfobetaine, is a zwitterionic detergent increasingly utilized in proteomics for its superior protein solubilization capabilities, particularly for complex samples destined for two-dimensional gel electrophoresis (2D-GE) and other mass spectrometry-based analyses. Its unique molecular structure, featuring a hydrophobic tail and a hydrophilic head group with both positive and negative charges, allows for effective disruption of cellular and organellar membranes to release and solubilize proteins, including challenging membrane proteins.

The primary application of this compound lies in the preparation of protein samples for high-resolution separation and analysis. It has demonstrated significant advantages over traditional detergents like CHAPS, including increased protein extraction yields and the ability to load higher amounts of protein onto 2D gels without compromising resolution. This leads to a more comprehensive representation of the proteome, enabling the detection of low-abundance proteins that might otherwise remain unidentified. This compound is compatible with a variety of sample types, including bacterial, mammalian, and plant tissues.[1]

Quantitative Performance of this compound in Protein Extraction

The efficacy of this compound in protein extraction has been quantitatively demonstrated, particularly in comparison to the commonly used zwitterionic detergent CHAPS. The following tables summarize the performance of this compound in enhancing protein yield and loading capacity in proteomics experiments.

| Sample Type | Detergent | Protein Yield Increase (vs. CHAPS) | Reference |

| E. coli (lyophilized) | 1% this compound in 7 M urea, 2 M thiourea | ~23% | [1] |

| Mammalian Cells | This compound-based reagent | Data not available in cited literature | |

| Plant Tissues | This compound-based reagent | Data not available in cited literature |

Table 1: Comparative Protein Extraction Yield of this compound. This table illustrates the percentage increase in total protein extracted using a this compound-based reagent compared to a traditional CHAPS-based reagent. While specific quantitative data for mammalian and plant tissues are not detailed in the provided search results, this compound is reported to be effective for these sample types.[1]

| Sample Type | Detergent | Increased Protein Load Capacity (vs. CHAPS) | Reference |

| E. coli extract | 1% this compound in 7 M urea, 2 M thiourea | 20% (500 µg vs. 400 µg) | [1] |

Table 2: Enhanced Protein Loading Capacity with this compound for 2D-GE. This table shows the increased amount of total protein that can be loaded onto an 11-cm, pH 4-7 IPG strip without loss of resolution, enabling the potential visualization of less abundant proteins.[1]

Experimental Protocols

Protocol 1: Protein Extraction from E. coli for 2D Gel Electrophoresis

This protocol details a method for extracting proteins from a lyophilized E. coli sample using a this compound-based extraction reagent, as compared to a traditional CHAPS-based reagent.[1]

Materials:

-

Lyophilized E. coli (EC-1)

-

This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base

-

CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base

-

Sonicator

-

Microcentrifuge

-

Bradford assay reagent for protein quantification

Procedure:

-

Weigh 10 mg of lyophilized E. coli into a microcentrifuge tube.

-

Add 2 mL of the this compound-based extraction reagent to the sample.

-

Sonicate the sample for 2 minutes on ice to facilitate cell lysis.

-

Allow the material to mix for 10 minutes.

-

Centrifuge the sample at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.

-

Carefully transfer the supernatant containing the solubilized proteins to a clean tube.

-

Take an aliquot of the extract to determine the protein concentration using the Bradford assay.

-

The protein extract is now ready for downstream applications such as 2D gel electrophoresis.

Protocol 2: General Protocol for Membrane Protein Solubilization using this compound

This generalized protocol provides a starting point for the solubilization of membrane proteins from various cell types. Optimization of detergent concentration, temperature, and incubation time may be necessary for specific applications.

Materials:

-

Cell or tissue sample

-

Lysis Buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

-

This compound Solubilization Buffer: Lysis buffer supplemented with 1-2% this compound (w/v)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Prepare a crude membrane fraction from the cell or tissue sample by homogenization in lysis buffer followed by differential centrifugation.

-

Resuspend the membrane pellet in an appropriate volume of this compound Solubilization Buffer. The optimal protein-to-detergent ratio should be determined empirically, but a starting point of 1:10 (w/w) is recommended.

-

Incubate the suspension on ice or at 4°C for 30-60 minutes with gentle agitation to allow for membrane solubilization.

-

Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

The resulting supernatant contains the solubilized membrane proteins, which can then be used for downstream analysis.

Visualizing Proteomics Workflows with this compound

Quantitative Proteomics Workflow (2D-DIGE)

The following diagram illustrates a typical workflow for quantitative proteomics using two-dimensional difference gel electrophoresis (2D-DIGE), where this compound is employed for efficient protein extraction and solubilization.

Conceptual Signaling Pathway Analysis

This diagram illustrates a conceptual workflow for investigating changes in protein association with detergent-resistant membranes (DRMs), or lipid rafts, in response to a signaling event, a process where efficient solubilization by detergents like this compound is critical. This is based on a study of elicitor signaling in tobacco cells.[2]

References

An In-depth Technical Guide to C7BzO: Structure, Properties, and Applications in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

C7BzO, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate, is a zwitterionic detergent.[1][2][3] Its structure comprises a hydrophilic zwitterionic head group, a hydrophobic tail, and a linker region, a design that enhances its solubility and effectiveness as a detergent.[1][2][3][4] This guide provides a comprehensive overview of the chemical structure, properties, and, most notably, the applications of this compound in the field of proteomics. While this compound is a valuable tool for researchers in protein analysis, it is important to note that there is currently no scientific literature suggesting its direct involvement in the modulation of signaling pathways or its application as a therapeutic agent in drug development.

Chemical Structure and Physicochemical Properties

The unique amphipathic nature of this compound, conferred by its distinct hydrophobic and hydrophilic regions, is central to its function as a detergent.

Chemical Structure

The structure of this compound features a heptylphenyl group as its hydrophobic tail and a sulfobetaine moiety as its hydrophilic head group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Systematic Name | 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate |

| Common Synonyms | This compound, ASB-C7BzO, 3-(4-Heptyl)phenyl-3-hydroxy-propyl-dimethylammonio-sulfobetaine |

| Molecular Formula | C₂₁H₃₇NO₄S |

| Molecular Weight | 399.59 g/mol |

| CAS Number | Not available |

| SMILES String | CCCCCCCc1ccc(cc1)C(O)CC--INVALID-LINK--(C)CCCS([O-])(=O)=O |

| InChI Key | FUPYROAFYPQUSH-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a solid at room temperature and is characterized by its zwitterionic nature, meaning it carries both a positive and a negative charge, resulting in a net neutral charge over a wide pH range. This property is crucial for its use in techniques like isoelectric focusing where charge neutrality is essential.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Solid |

| Ionic Nature | Zwitterionic |

| Assay | ≥95.0% (HPLC) |

| Aggregation Number | ≤25 |

Applications in Proteomics

The primary and well-documented application of this compound is in the field of proteomics, specifically in the solubilization and extraction of proteins for subsequent analysis, most notably by two-dimensional gel electrophoresis (2-DE).

Mechanism of Action in Protein Solubilization

As a detergent, this compound's mechanism of action involves the disruption of non-covalent interactions within protein aggregates and between proteins and cellular membranes. The hydrophobic tail of this compound interacts with the hydrophobic regions of proteins, while the hydrophilic head group interacts with the aqueous solvent, effectively coating the protein and preventing re-aggregation. This leads to the solubilization of individual protein molecules, which is a critical step for successful proteomic analysis.

Advantages over Traditional Detergents

This compound has been shown to be a more powerful solubilizing agent compared to traditional detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate). Studies have demonstrated that extraction reagents containing this compound can yield a higher amount of extracted protein and allow for higher protein loads on 2-DE gels. This increased efficiency can lead to better resolution and the detection of more low-abundance proteins.

Experimental Protocols

The following is a detailed protocol for the extraction of E. coli proteins using a this compound-based reagent for 2-D gel electrophoresis, based on a comparative study.

Protein Extraction from E. coli

Materials:

-

Lyophilized E. coli sample

-

This compound-based Protein Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base

-

Probe sonicator

-

Microcentrifuge

Procedure:

-

Resuspend 10 mg of lyophilized E. coli in 2 mL of the this compound-based extraction reagent.

-

Sonicate the sample on ice for 2 minutes.

-

Allow the mixture to incubate for 10 minutes to facilitate protein solubilization.

-

Centrifuge the sample at 20,000 x g for 20 minutes at 15°C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins into a clean tube.

Two-Dimensional Gel Electrophoresis (2-DE)

Materials:

-

Tributylphosphine

-

Iodoacetamide

-

IPG (Immobilized pH Gradient) strips (e.g., 11-cm, pH 4-7)

-

IPG Equilibration Buffer

-

SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

-

Protein staining reagent (e.g., EZBlue Gel Staining Reagent)

Procedure:

-

Reduce the protein sample by incubating with tributylphosphine for 30 minutes at 25°C.

-

Alkylate the sample by adding iodoacetamide and incubating for 1 hour at 25°C.

-

Apply the protein sample to an IPG strip and allow it to rehydrate for 6 hours.

-

Perform isoelectric focusing (first dimension) for a total of 80,000 volt-hours.

-

Equilibrate the focused IPG strip in IPG Equilibration Buffer for 30 minutes at 25°C.

-

Place the equilibrated IPG strip onto an SDS-PAGE gel and perform electrophoresis (second dimension).

-

Stain the gel with a suitable protein staining reagent to visualize the separated proteins.

Visualizations

Logical Relationship of this compound's Properties and Application

Caption: Logical flow from this compound's structure to its application.

Experimental Workflow for Protein Analysis using this compound

Caption: Workflow for 2-DE protein analysis using this compound.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective zwitterionic detergent with significant applications in proteomics. Its superior protein solubilization capabilities make it a valuable tool for researchers aiming to achieve high-resolution separation and analysis of complex protein mixtures. While its role in proteomics is well-established, there is currently no evidence to support its use in modulating signaling pathways or as a therapeutic agent in drug development. Future research may uncover new applications for this molecule, but its current utility is firmly rooted in the analytical laboratory.

References

- 1. agscientific.com [agscientific.com]

- 2. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

The Core Mechanism of C7BzO: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of the Zwitterionic Detergent C7BzO for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, or 3-(4-heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate, is a zwitterionic detergent that has gained prominence in proteomics and membrane protein research. Its unique chemical structure, featuring a hydrophobic tail and a hydrophilic head with both positive and negative charges, imparts properties that make it a highly effective solubilizing agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the life sciences.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 399.59 g/mol | [1] |

| Aggregation Number | ≤ 25 | [2] |

Note: The aggregation number is the number of detergent molecules in a single micelle.

Representative Thermodynamic Properties of Zwitterionic Detergents

To provide context for the behavior of this compound, the following table presents typical thermodynamic parameters for the micellization of other zwitterionic detergents. These values illustrate the energetic principles governing the formation of micelles, a critical aspect of the detergent's function. The micellization process is primarily driven by the hydrophobic effect, which is the entropically favorable removal of the hydrophobic tails of the detergent from the aqueous environment.[3]

| Zwitterionic Detergent (Example) | Critical Micelle Concentration (CMC) (mM) | Standard Gibbs Free Energy of Micellization (ΔG°mic) (kJ/mol) | Standard Enthalpy of Micellization (ΔH°mic) (kJ/mol) | Standard Entropy of Micellization (ΔS°mic) (J/mol·K) |

| Lauryldimethylamine oxide (LDAO) | 1-2 | - | - | - |

| CHAPS | 8 | - | - | - |

Disclaimer: The thermodynamic data presented above are for representative zwitterionic detergents and are intended for illustrative purposes only. Specific values for this compound are not currently available in published literature.

Mechanism of Action: Solubilization of Proteins

The primary function of this compound is the solubilization of proteins, particularly those embedded in lipid membranes, by disrupting the native lipid bilayer and creating a more favorable environment for the protein in an aqueous solution. This process can be understood through a three-stage model:

-

Partitioning of Monomers: At low concentrations, this compound monomers insert themselves into the lipid bilayer of the cell membrane. This disrupts the highly ordered structure of the membrane.

-

Formation of Mixed Micelles: As the concentration of this compound increases and reaches its critical micelle concentration (CMC), the detergent molecules begin to form micelles. These micelles incorporate both lipid molecules and the target membrane proteins, forming mixed micelles.

-

Complete Solubilization: At higher detergent concentrations, the entire lipid bilayer is disrupted, and the membrane proteins are fully encapsulated within this compound micelles. The hydrophobic regions of the protein are shielded from the aqueous environment by the hydrophobic tails of the detergent, while the hydrophilic heads of the detergent molecules interact with the surrounding water, keeping the protein-detergent complex in solution.

Zwitterionic detergents like this compound are particularly effective because they combine the properties of both ionic and non-ionic detergents. They are efficient at breaking protein-protein interactions, similar to ionic detergents, but are generally less denaturing, helping to maintain the native structure and function of the solubilized protein.[4]

Molecular Interaction Pathway for Membrane Protein Solubilization

Caption: Molecular interaction pathway of membrane protein solubilization by this compound.

Experimental Protocols

This compound is predominantly used in proteomics workflows, especially for sample preparation for two-dimensional gel electrophoresis (2D-PAGE). Its superior solubilizing power allows for higher protein loads and reduced streaking on 2D gels compared to traditional detergents like CHAPS.

Protocol for Total Protein Extraction from E. coli for 2D-PAGE

This protocol is adapted from a study comparing the extraction efficiency of this compound-based and CHAPS-based reagents.

Materials:

-

Lyophilized E. coli cells

-

This compound-based extraction reagent: 7 M urea, 2 M thiourea, 1% (w/v) this compound, 40 mM Tris base

-

Sonicator

-

Microcentrifuge

-

Bradford assay reagent

-

Tributylphosphine (TBP)

-

Iodoacetamide

-

IPG strips (e.g., pH 4-7)

-

Rehydration buffer

-

IPG equilibration buffer

-

SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

-

Protein stain (e.g., EZBlue™ Gel Staining Reagent)

Procedure:

-

Extraction:

-

Suspend 10 mg of lyophilized E. coli in 2 mL of the this compound-based extraction reagent.

-

Sonicate the suspension on ice for 2 minutes.

-

Mix the sample for 10 minutes.

-

Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.

-

Carefully transfer the supernatant to a clean tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the extract using the Bradford assay.

-

-

Reduction and Alkylation:

-

Reduce the protein sample by adding TBP to a final concentration of 5 mM and incubating for 30 minutes at 25 °C.

-

Alkylate the sample by adding iodoacetamide to a final concentration of 15 mM and incubating for 1 hour at 25 °C.

-

-

First Dimension: Isoelectric Focusing (IEF):

-

Apply the protein sample to an 11-cm, pH 4-7 IPG strip and allow it to rehydrate for 6 hours.

-

Perform isoelectric focusing for a total of 80,000 volt-hours.

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the focused IPG strip in IPG equilibration buffer for 30 minutes at 25 °C.

-

Place the equilibrated strip onto a 4-20% Tris-Glycine SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

-

Visualization:

-

Stain the gel with a suitable protein stain (e.g., EZBlue™ Gel Staining Reagent) and destain with water to visualize the protein spots.

-

Experimental Workflow for Protein Extraction and 2D-PAGE

Caption: Experimental workflow for protein extraction from E. coli using a this compound-based buffer followed by 2D-PAGE.

Impact on Protein Stability

The choice of detergent can significantly impact the stability of the solubilized protein. While zwitterionic detergents like this compound are considered milder than ionic detergents, they can still affect protein structure and stability. Some studies have shown that zwitterionic detergents can decrease the thermal stability of proteins.[5] This is an important consideration for downstream applications that require the protein to be in its native, functional state.

The mechanism of detergent-induced destabilization can involve the binding of detergent molecules to the unfolded state of the protein, which shifts the equilibrium towards unfolding.[6] Alternatively, the binding of detergent to the native state can induce conformational changes that lead to a less stable form.[6] Therefore, while this compound is an excellent solubilizing agent, it is crucial to empirically determine its effect on the stability and activity of the specific protein of interest.

Applications in Drug Development

In the context of drug development, this compound's primary role is as a tool for proteomics research. By enabling the efficient extraction and analysis of proteins, including membrane proteins which are major drug targets, this compound can aid in:

-

Target identification and validation: Identifying changes in protein expression or post-translational modifications in response to disease or drug treatment.

-

Biomarker discovery: Discovering proteins that can serve as indicators of disease or treatment efficacy.

-

Structural biology: Solubilizing membrane proteins for structural studies, which is crucial for structure-based drug design.

While not a therapeutic agent itself, this compound is a valuable reagent that facilitates a deeper understanding of the proteome, which is fundamental to modern drug discovery and development.

Conclusion

This compound is a powerful zwitterionic detergent with a well-established role in proteomics and membrane protein research. Its mechanism of action is based on the principles of micellization and the hydrophobic effect, allowing for the efficient solubilization of proteins from complex biological samples. While specific thermodynamic and protein stability data for this compound are limited, its practical utility is demonstrated by its superior performance in applications such as 2D-PAGE. The detailed protocols and workflows provided in this guide offer a practical starting point for researchers looking to leverage the benefits of this compound in their own work. As with any detergent, empirical optimization is key to achieving the best results for a specific protein and application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]

C7BzO: A Technical Guide to its Application in Membrane Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the zwitterionic detergent C7BzO and its application in the challenging field of membrane protein solubilization. This compound has emerged as a powerful tool for proteomics and structural biology, offering distinct advantages over traditional detergents. This document details its properties, presents comparative data, and provides experimental protocols to facilitate its effective use in the laboratory.

Introduction to this compound

3-(4-heptyl)phenyl 3-hydroxypropyl dimethyl ammonio propane sulfonate (this compound) is a zwitterionic detergent specifically designed for the extraction and solubilization of membrane proteins.[1] Its unique molecular structure, featuring a hydrophilic zwitterionic head group linked to a hydrophobic tail, makes it particularly effective for disrupting lipid bilayers while maintaining the native structure and function of embedded proteins.[1] this compound is especially well-suited for proteomics applications and has proven effective in sample preparation from a variety of sources, including plant, bacterial, and mammalian cells.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is crucial for its successful application. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 399.59 Da (anhydrous) | [1] |

| Aggregation Number | ≤25 | [1] |

| Critical Micelle Concentration (CMC) | Not available in the public domain | |

| Form | Solid | [1] |

| Assay | ≥95.0% (HPLC) | [1] |

Note on Critical Micelle Concentration (CMC): Despite a comprehensive literature search, a specific value for the Critical Micelle Concentration (CMC) of this compound could not be found in publicly available resources. The CMC is a critical parameter that defines the concentration at which detergent monomers begin to form micelles. While this value is not available, the demonstrated efficacy of this compound in various applications suggests that empirical optimization of its concentration for specific applications is a viable strategy.

This compound in Action: Superior Protein Extraction

This compound has demonstrated superior performance in protein extraction compared to traditional detergents like CHAPS. In a side-by-side comparison using lyophilized E. coli, a this compound-containing extraction reagent yielded approximately 23% more total protein than a CHAPS-based reagent.[2] This enhanced extraction power allows for higher protein loads in downstream applications such as two-dimensional gel electrophoresis (2DE), leading to improved resolution and the detection of more proteins, including those of low abundance.[2]

Table 2: Comparative Protein Extraction from E. coli

| Extraction Reagent | Total Protein Extracted (from 10 mg lyophilized E. coli) | Reference |

| CHAPS-based | ~400 µg | [2] |

| This compound-based | ~500 µg | [2] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in membrane protein solubilization.

Protocol 1: Extraction of Proteins from E. coli for 2D Gel Electrophoresis

This protocol is adapted from a study demonstrating the superior extraction power of this compound.[2]

Materials:

-

Lyophilized E. coli cells

-

This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base

-

Sonicator

-

Microcentrifuge

-

Bradford assay reagent

Procedure:

-

Resuspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.

-

Sonicate the cell suspension for 2 minutes on ice to ensure thorough lysis.

-

Allow the material to mix for an additional 10 minutes.

-

To remove insoluble material, centrifuge the lysate for 20 minutes at 20,000 x g at 15 °C.

-

Carefully collect the supernatant containing the solubilized proteins into a clean tube.

-

Determine the protein concentration of the extract using the Bradford assay.

-

The solubilized proteins are now ready for downstream applications such as isoelectric focusing (IEF) and 2D-PAGE.

General Protocol for Solubilization of Eukaryotic Membrane Proteins (e.g., GPCRs, Plant Membrane Proteins)

Materials:

-

Cultured cells or tissue expressing the membrane protein of interest

-

Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease inhibitors)

-

Solubilization Buffer: Lysis buffer containing this compound (start with a concentration range of 0.5% - 2% w/v)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Membrane Preparation:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Lysis Buffer and homogenize using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

-

-

Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound. The optimal protein-to-detergent ratio should be determined empirically.

-

Incubate on a rotator at 4°C for 1-4 hours.

-

-

Clarification:

-

Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any insoluble material.

-

-

Downstream Processing:

-

The supernatant containing the solubilized membrane proteins is now ready for purification (e.g., affinity chromatography) or analysis.

-

Visualizing Workflows and Pathways

Experimental Workflow for Membrane Proteomics

The following diagram illustrates a typical workflow for the analysis of membrane proteins, where a detergent like this compound plays a crucial role in the solubilization step.

Signaling Pathway Analysis

While this compound is a powerful tool for solubilizing membrane receptors that are key components of signaling pathways, a specific, citable example of its use in the complete elucidation of a signaling pathway was not identified in the literature search. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway to demonstrate the type of biological system that can be investigated using proteins solubilized with this compound.

Conclusion

References

The Unveiling of C7BzO: A Technical Guide to a Powerful Zwitterionic Detergent for Proteomics

Introduction

In the intricate world of proteomics, the effective solubilization and stabilization of proteins are paramount for their successful analysis. The choice of detergent is a critical determinant of experimental success, particularly when dealing with complex protein mixtures and challenging membrane proteins. This technical guide provides an in-depth exploration of the zwitterionic detergent C7BzO (3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate), a powerful tool in the arsenal of researchers, scientists, and drug development professionals. This document will delve into the discovery and development of this compound, its physicochemical properties, and its applications in proteomics, with a focus on two-dimensional gel electrophoresis (2D-PAGE).

Physicochemical Properties of this compound

This compound is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, rendering the molecule electrically neutral over a wide pH range. This characteristic is advantageous as it minimizes interference with the native charge of proteins, a crucial factor in techniques like isoelectric focusing.

The structure of this compound consists of a hydrophobic 4-heptylphenyl tail, a hydroxyl-containing propyl linker, and a dimethylammonio-propanesulfonate head group. This unique architecture contributes to its efficacy in disrupting protein aggregates and solubilizing complex protein mixtures.

| Property | Value | Reference |

| Molecular Weight | 399.59 g/mol | [1] |

| Chemical Formula | C₂₁H₃₇NO₄S | [1] |

| Type | Zwitterionic | [1] |

| Aggregation Number | ≤25 | [1] |

| Critical Micelle Concentration (CMC) | Not Reported |

Note: Despite extensive literature searches, a specific experimentally determined Critical Micelle Concentration (CMC) for this compound has not been reported in publicly available resources.

Discovery and Development

The development of novel detergents for proteomics has been driven by the need to overcome the limitations of classical detergents like CHAPS. While widely used, CHAPS can be inefficient in solubilizing certain classes of proteins, particularly hydrophobic membrane proteins. This led to the exploration of new chemical entities with improved solubilization power and compatibility with downstream analytical techniques.

This compound emerged from research focused on creating zwitterionic detergents with enhanced protein solubilization capabilities for 2D-PAGE[2]. The design of this compound incorporates a sulfobetaine head group, which has been shown to be effective for this application, coupled with a hydrophobic tail of a specific length (a heptylphenyl group) and a linker region, all of which contribute to its performance[2].

Quantitative Comparison with Other Detergents

The superior performance of this compound in protein extraction and solubilization has been demonstrated in comparative studies, most notably against the commonly used zwitterionic detergent CHAPS.

| Parameter | This compound-based Reagent | CHAPS-based Reagent | Improvement with this compound | Reference |

| Total Protein Extracted from E. coli | ~1.6 mg | ~1.3 mg | ~23% increase | [3] |

| Maximum Protein Load in 2D-PAGE | 500 µg | 400 µg | 20% increase | [3] |

These results highlight the enhanced ability of this compound to extract a greater amount of protein from a biological sample and to maintain its solubility at higher concentrations, allowing for the analysis of less abundant proteins in 2D-PAGE[3].

Experimental Protocols

Protein Extraction from E. coli for 2D-PAGE

This protocol is adapted from a technical bulletin by Sigma-Aldrich and details the use of a this compound-containing reagent for the extraction of proteins from E. coli for subsequent analysis by two-dimensional polyacrylamide gel electrophoresis.

Materials:

-

Lyophilized E. coli cells

-

This compound-containing Protein Extraction Reagent (e.g., 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)[3]

-

Sonciator

-

Microcentrifuge (capable of 20,000 x g)

-

Bradford assay reagent for protein quantification

Procedure:

-

Resuspend Cells: Resuspend 10 mg of lyophilized E. coli in 2 mL of the this compound-containing protein extraction reagent.

-

Sonication: Sonicate the cell suspension on ice for 2 minutes. This step is crucial for efficient cell lysis and protein release.

-

Incubation: Allow the mixture to incubate for 10 minutes to ensure complete solubilization of proteins.

-

Centrifugation: Remove insoluble material by centrifugation at 20,000 x g for 20 minutes at 15°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.

-

Protein Quantification: Determine the protein concentration of the extract using the Bradford assay.

-

Downstream Analysis: The protein extract is now ready for downstream applications such as isoelectric focusing and SDS-PAGE.

General Method for Determination of Critical Micelle Concentration (CMC)

While a specific CMC for this compound is not available, the following outlines a general and robust fluorescence-based method that can be used to determine the CMC of detergents. This method relies on the change in the fluorescence properties of a dye, such as Hoechst 33342, upon its incorporation into micelles[4].

Materials:

-

Detergent of interest (e.g., this compound)

-

Fluorescent dye (e.g., Hoechst 33342)

-

Spectrofluorometer or a 96-well plate reader with fluorescence capabilities

-

Appropriate buffer solution

Procedure:

-

Prepare a series of detergent solutions: Create a range of detergent concentrations in the desired buffer, spanning from well below to well above the expected CMC.

-

Add fluorescent dye: Add a constant, low concentration of the fluorescent dye to each detergent solution.

-

Incubate: Allow the solutions to equilibrate.

-

Measure fluorescence: Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the chosen dye.

-

Plot the data: Plot the fluorescence intensity as a function of the detergent concentration.

-

Determine the CMC: The CMC is identified as the concentration at which a sharp change in the slope of the fluorescence intensity plot is observed. This change corresponds to the formation of micelles and the partitioning of the dye into the hydrophobic micellar core.

Mandatory Visualizations

Logical Workflow for Protein Extraction and 2D-PAGE Analysis

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structure-efficiency relationships of zwitterionic detergents as protein solubilizers in two-dimensional electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zwitterionic Detergent C7BzO: Specifications, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zwitterionic detergent C7BzO, formally known as 3-((4-Heptylphenyl)-3-hydroxypropyl)dimethylammonio propane sulfonate. This compound is recognized for its utility in the solubilization and stabilization of membrane proteins, particularly in proteomics applications. This document details its chemical and physical specifications, methods for purity assessment, and protocols for its application in protein research.

Core Specifications and Physicochemical Properties

This compound is a sulfobetaine-based zwitterionic detergent. Its structure, consisting of a hydrophobic heptylphenyl tail and a polar sulfobetaine head group, renders it effective at disrupting lipid-lipid and lipid-protein interactions while being generally non-denaturing to proteins.[1] The key specifications for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-((4-Heptylphenyl)-3-hydroxypropyl)dimethylammonio propane sulfonate | [2] |

| Synonyms | ASB-C7BzO, this compound | [2] |

| Molecular Formula | C₂₁H₃₇NO₄S | |

| Molecular Weight | 399.59 g/mol | |

| Appearance | Solid | [3] |

| Purity (by HPLC) | ≥95.0% | [3] |

| Purity (by TLC) | ≥98% | [2] |

| Aggregation Number | ≤25 | [3] |

| Critical Micelle Concentration (CMC) | Not available in cited literature. |

Purity Assessment: Experimental Protocols

Ensuring the purity of this compound is critical for reproducible experimental outcomes. The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of sulfobetaine detergents like this compound.[4] The following protocol is a general guideline and may require optimization.

Instrumentation and Columns:

-

System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for surfactants that lack a strong chromophore.[5]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B over 20-30 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or ELSD.

Sample Preparation:

-

Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

-

Purity is determined by the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram.

TLC is a rapid and cost-effective method for a qualitative assessment of this compound purity. For zwitterionic surfactants, silica gel plates are commonly used with a mixed aqueous-organic mobile phase.[7]

Materials:

-

Stationary Phase: Silica gel 60 F254 TLC plates.

-

Mobile Phase: A mixture of chloroform, methanol, and water (e.g., in a ratio of 65:25:4, v/v/v) can be effective for separating polar lipids and surfactants. The optimal ratio may need to be determined empirically.

-

Visualization: Staining with iodine vapor or a phosphomolybdic acid solution followed by heating.

Procedure:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., chloroform:methanol 2:1).

-

Spot the solution onto the baseline of the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top.

-

Dry the plate and visualize the spots. A single spot indicates a high degree of purity.

Synthesis and Purification Overview

Key Experimental Applications and Protocols

This compound is particularly valued for its ability to solubilize proteins for two-dimensional gel electrophoresis (2DE).[4] Its use has been shown to result in higher protein yields and reduced streaking on 2D gels compared to other detergents like CHAPS.[4]

The following is a protocol for extracting proteins from E. coli for 2DE analysis, adapted from a technical bulletin.[4]

Reagents:

-

Extraction Buffer: 7 M urea, 2 M thiourea, 1% this compound (w/v), 40 mM Tris base.

-

Sample: Lyophilized E. coli cells.

Protocol:

-

Resuspend 10 mg of lyophilized E. coli in 2 mL of this compound Extraction Buffer.

-

Sonicate the sample on ice for 2 minutes.

-

Mix the sample for 10 minutes.

-

Centrifuge at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Determine the protein concentration using a compatible protein assay (e.g., Bradford assay).

-

The protein extract is now ready for subsequent reduction, alkylation, and isoelectric focusing.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A proteomic analysis of the effect of mapk pathway activation on l-glutamate-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation and quantitative analysis of alkyl sulfobetaine-type detergents by high-performance liquid chromatography and light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Surfactant Modified/Mediated Thin-Layer Chromatographic Systems for the Analysis of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

C7BzO CAS number 565454-39-9 properties

An In-depth Technical Guide to C7BzO (CAS Number 565454-39-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 565454-39-9, is a zwitterionic detergent chemically known as 3-(4-heptyl)phenyl 3-hydroxypropyl dimethyl ammonio propane sulfonate.[1][2] It is recognized for its potent protein solubilizing capabilities, particularly in the field of proteomics.[3] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, designed for professionals in research and drug development.

This compound's structure features a zwitterionic, hydrophilic head group and a hydrophobic tail, connected by a linker region, which enhances its solubility.[1][4] This amphipathic nature makes it highly effective in disrupting lipid-lipid and lipid-protein interactions within biological membranes, thereby solubilizing membrane proteins for downstream analysis.[4] It is particularly well-suited for applications requiring the maintenance of a protein's native state and charge, such as two-dimensional gel electrophoresis (2D-PAGE).[3]

Physicochemical and Biological Properties

This compound is a solid, zwitterionic detergent.[2] Its utility in proteomics stems from its ability to effectively solubilize proteins, including traditionally difficult-to-extract membrane proteins, for techniques like 2D-PAGE.[3]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 565454-39-9 | [1][5] |

| Molecular Formula | C21H37NO4S | [3] |

| Molecular Weight | 399.59 Da (anhydrous) | [2][3] |

| Assay Purity | ≥95.0% (HPLC) | [2] |

| Form | Solid | [2] |

| Aggregation Number | ≤25 | [2] |

| Description | Zwitterionic detergent | [2] |

Mechanism of Action in Protein Solubilization

As a zwitterionic detergent, this compound possesses both a positive and a negative charge in its hydrophilic head group, resulting in a net neutral charge over a wide pH range. This characteristic allows it to disrupt protein-protein interactions more effectively than non-ionic detergents, yet in a gentler manner than ionic detergents, thus preserving the native state of proteins.[3]

The general mechanism for membrane protein solubilization by detergents like this compound involves the following conceptual steps:

-

Monomer Partitioning : Detergent monomers insert themselves into the lipid bilayer of the cell membrane.

-

Membrane Saturation : As the detergent concentration increases, the lipid bilayer becomes saturated with detergent molecules, leading to the destabilization of the membrane structure.

-

Micelle Formation : At or above the critical micelle concentration (CMC), the lipid bilayer breaks apart, and the membrane proteins are incorporated into mixed micelles containing detergent, lipids, and protein.

-

Solubilization : The resulting protein-detergent-lipid complexes are soluble in the aqueous buffer, allowing for their separation and analysis.

Caption: General mechanism of membrane protein solubilization by detergents.

Biological Signaling Pathways

Current scientific literature does not indicate that this compound is directly involved in or modulates any specific biological signaling pathways. Its primary and established role is that of a synthetic detergent for in vitro applications in biochemistry and proteomics, where it facilitates cell lysis and protein solubilization. There is no evidence to suggest it has a direct pharmacological or signaling effect within living organisms.

Experimental Protocols

The following protocols are based on a comparative study demonstrating the superior efficacy of a this compound-containing reagent over a traditional CHAPS-based reagent for protein extraction from E. coli for 2D-PAGE analysis.

Protein Extraction

Objective: To extract total protein from a lyophilized E. coli sample.

Materials:

-

Lyophilized E. coli cells

-

This compound-based Extraction Reagent: 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base

-

CHAPS-based Extraction Reagent (for comparison): 8 M urea, 4% CHAPS, 40 mM Trizma base

-

Sonicator

-

Microcentrifuge

-

Bradford assay kit for protein quantification

Procedure:

-

Suspend 10 mg of lyophilized E. coli in 2 ml of the this compound-based extraction reagent.

-

Sonicate the cell suspension for 2 minutes on ice to lyse the cells.

-

Allow the mixture to incubate for 10 minutes with mixing.

-

Centrifuge the lysate at 20,000 x g for 20 minutes at 15 °C to pellet insoluble material.

-

Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.

-

Determine the protein concentration of the supernatant using the Bradford assay.

Results: The this compound-based reagent has been shown to extract approximately 23% more protein than the CHAPS-based reagent under these conditions.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Objective: To separate the extracted proteins by their isoelectric point and molecular weight.

Materials:

-

Extracted protein sample

-

Tributylphosphine (TBP)

-

Iodoacetamide

-

IPG strips (e.g., 11-cm, pH 4-7)

-

IPG rehydration buffer

-

IPG equilibration buffer

-

SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

-

Gel staining reagent (e.g., EZBlue)

Procedure:

-

Reduction: Reduce the protein sample by adding tributylphosphine to a final concentration of 5 mM and incubating for 30 minutes at 25 °C.

-

Alkylation: Alkylate the reduced proteins by adding iodoacetamide to a final concentration of 15 mM and incubating for 1 hour at 25 °C.

-

First Dimension (Isoelectric Focusing - IEF):

-

Apply the reduced and alkylated protein sample to an 11-cm, pH 4-7 IPG strip.

-

Allow the strip to rehydrate for 6 hours.

-

Perform isoelectric focusing for a total of 80,000 volt-hours.

-

-

Second Dimension (SDS-PAGE):

-

Incubate the focused IPG strip in IPG equilibration buffer for 30 minutes at 25 °C.

-

Place the equilibrated strip onto a 4-20% Tris-Glycine SDS-PAGE gel.

-

Run the gel to separate the proteins by molecular weight.

-

-

Visualization: Stain the gel with a suitable protein stain (e.g., EZBlue Gel Staining Reagent) to visualize the separated protein spots.

Expected Outcome: The use of the this compound-based extraction reagent allows for a higher protein load on the 2D gel (e.g., 500 µg) compared to the CHAPS-based reagent (e.g., 400 µg) with reduced streaking and improved resolution, leading to the visualization of more protein spots.

Caption: Experimental workflow for protein extraction and 2D-PAGE using this compound.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a dust mask when handling the solid form. It is considered a combustible solid.

Conclusion

This compound (CAS 565454-39-9) is a highly effective zwitterionic detergent for the solubilization of proteins, particularly for proteomics applications such as 2D-PAGE. Its superior extraction power compared to traditional detergents like CHAPS allows for higher protein yields and improved resolution in subsequent analyses. While it does not appear to have a direct role in biological signaling, its utility as a tool for studying the proteome makes it an invaluable reagent for researchers, scientists, and drug development professionals.

References

- 1. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 4. agscientific.com [agscientific.com]

- 5. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

C7BzO: A Technical Guide to Enhanced Protein Extraction for Proteomics and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application and methodology of C7BzO, a zwitterionic detergent, in the critical process of protein extraction. As the quality of protein extraction directly impacts the reliability of downstream applications, from basic research to drug development, understanding and optimizing this initial step is paramount. This document provides a comprehensive overview of this compound, its advantages over traditional detergents, detailed experimental protocols, and its role in facilitating advanced proteomics and drug discovery efforts.

Introduction to this compound: A Superior Solubilizing Agent

This compound, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammonio-propanesulfonate, is a zwitterionic detergent specifically designed for the solubilization and extraction of proteins, particularly for proteomics applications. Its unique molecular structure, featuring a hydrophilic head and a hydrophobic tail, allows for the effective disruption of cell membranes and solubilization of a wide range of proteins, including challenging membrane proteins.

Compared to the traditionally used detergent CHAPS, this compound has demonstrated superior performance in both protein yield and the quality of subsequent analyses, such as two-dimensional gel electrophoresis (2DE).[1] This enhanced capability makes this compound a valuable tool for researchers seeking to obtain a more comprehensive and representative protein profile from their biological samples.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₂₁H₃₇NO₄S |

| Molecular Weight | 399.59 g/mol |

| Appearance | Solid |

| Type | Zwitterionic Detergent |

| Assay | ≥95.0% (HPLC) |

Enhanced Protein Extraction Efficiency with this compound

Quantitative studies have consistently highlighted the superior extraction power of this compound-based reagents compared to those containing the conventional detergent CHAPS.

A key study comparing a this compound-containing reagent with a traditional CHAPS-based reagent for the extraction of proteins from E. coli demonstrated a significant increase in protein yield. The this compound reagent extracted approximately 23% more protein than the CHAPS-based reagent.[1] This increased yield is critical for the analysis of low-abundance proteins.

Furthermore, the use of this compound allows for a higher protein load on 2D gels without compromising the resolution of the separated proteins. It has been shown that this compound-based extraction enables a 20% increase in the amount of protein loaded onto a gel, leading to the visualization of more protein spots and reduced streaking.[1]

Table 1: Comparison of Protein Extraction Efficiency (E. coli)

| Detergent | Protein Yield Increase (vs. CHAPS) | Increased Protein Load on 2D Gel | Reference |

| This compound | ~23% | 20% | [1] |

| CHAPS | Baseline | Baseline | [1] |

Experimental Protocols for Protein Extraction using this compound

The following sections provide detailed protocols for protein extraction using this compound from various biological sources. These protocols are intended as a starting point and may require optimization based on the specific sample type and downstream application.

Protein Extraction from E. coli

This protocol details the extraction of proteins from lyophilized E. coli cells for subsequent analysis by 2D gel electrophoresis.

Materials:

-

This compound-containing extraction reagent (e.g., 7 M urea, 2 M thiourea, 1% this compound, 40 mM Trizma base)

-

Lyophilized E. coli cells

-

Sonicator

-

Centrifuge

-

Bradford assay reagent for protein quantification

Protocol:

-

Resuspend Cells: Suspend 10 mg of lyophilized E. coli in 2 mL of the this compound-containing extraction reagent.

-

Sonication: Sonicate the cell suspension on ice for 2 minutes to ensure complete cell lysis.

-

Mixing: Allow the material to mix for an additional 10 minutes.

-

Centrifugation: Remove insoluble material by centrifuging at 20,000 x g for 20 minutes at 15°C.

-

Collect Supernatant: Carefully transfer the supernatant containing the solubilized proteins to a clean tube.

-

Quantification: Determine the protein concentration of the extract using the Bradford assay.

-

Downstream Processing: The protein extract is now ready for downstream applications such as 2D gel electrophoresis. For 2DE, samples are typically reduced and alkylated before loading onto IPG strips.

General Protocol for Protein Extraction from Mammalian Cells

This protocol provides a general guideline for extracting proteins from cultured mammalian cells using a this compound-based lysis buffer.

Materials:

-

This compound-containing lysis buffer (composition may vary, but can be adapted from the E. coli protocol)

-

Cultured mammalian cells (adherent or suspension)

-

Cell scraper (for adherent cells)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

Protocol:

-

Cell Harvesting:

-

Adherent Cells: Wash cells with ice-cold PBS, then detach using a cell scraper in the presence of this compound lysis buffer.

-

Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in this compound lysis buffer.

-

-

Lysis: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

-

Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Transfer the supernatant containing the solubilized proteins to a fresh tube.

-

Quantification and Downstream Processing: Determine protein concentration and proceed with downstream applications.

General Protocol for Protein Extraction from Plant Tissues

Extracting proteins from plant tissues can be challenging due to the presence of rigid cell walls and interfering compounds. This protocol provides a general framework that can be adapted for use with this compound.

Materials:

-

This compound-containing extraction buffer

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

Protocol:

-

Grinding: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

-

Homogenization: Add the this compound-containing extraction buffer to the powdered tissue and continue grinding until a homogenous slurry is formed.

-

Incubation: Incubate the homogenate on ice for 30-60 minutes to allow for complete protein solubilization.

-

Centrifugation: Pellet cell debris and other insoluble materials by centrifuging at high speed for 20-30 minutes at 4°C.

-

Collect Supernatant: Carefully collect the supernatant. For some plant tissues, a filtration step may be necessary to remove additional debris.

-

Quantification and Downstream Processing: Proceed with protein quantification and subsequent analyses.

Role of this compound in the Drug Development Pipeline

While this compound is not a therapeutic agent itself, its role in the drug development process is significant as an enabling tool for proteomics research. High-quality protein extraction is the foundation for numerous stages of drug discovery and development.

Target Identification and Validation: Proteomics workflows, powered by efficient protein extraction with detergents like this compound, are crucial for identifying and validating novel drug targets. By comparing the proteomes of healthy and diseased tissues, researchers can pinpoint proteins that are differentially expressed, providing potential targets for therapeutic intervention.

Biomarker Discovery: The ability of this compound to extract a broad range of proteins, including those with low abundance, is vital for the discovery of disease biomarkers. These biomarkers can be used for early diagnosis, prognosis, and for monitoring the efficacy of drug treatments in clinical trials.

Mechanism of Action Studies: Understanding how a drug interacts with its target and affects cellular pathways is a critical aspect of drug development. Proteomics can be used to analyze changes in the proteome of cells or tissues following drug treatment, providing insights into the drug's mechanism of action. Efficient protein extraction ensures that a comprehensive view of these changes is obtained.

Conclusion

This compound has established itself as a powerful and effective zwitterionic detergent for protein extraction, offering significant advantages in terms of protein yield and the quality of downstream analyses. Its superior solubilizing properties make it an invaluable tool for researchers in proteomics, enabling a more comprehensive and accurate understanding of the proteome. While not directly a therapeutic, the role of this compound in facilitating critical stages of the drug development pipeline, from target identification to biomarker discovery, underscores its importance in advancing biomedical research and the development of new medicines. The detailed protocols and comparative data presented in this guide aim to equip researchers with the knowledge to effectively integrate this compound into their protein extraction workflows, ultimately leading to more robust and reliable scientific outcomes.

References

C7BzO: A Technical Guide for Plant Membrane Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant biology, membrane proteins stand as critical gatekeepers and signal transducers, mediating a vast array of physiological processes from nutrient uptake to environmental stress responses. The inherent hydrophobicity and complex structures of these proteins, however, present significant challenges for their extraction and subsequent analysis. This technical guide delves into the application of C7BzO, a potent zwitterionic detergent, in the field of plant membrane proteomics. This compound, chemically known as 3-(4-heptyl)phenyl-3-hydroxypropyl-dimethylammoniopropanesulfonate, has emerged as a powerful tool for solubilizing and stabilizing membrane proteins, thereby enhancing their identification and characterization in complex plant samples. This document provides an in-depth overview of this compound's properties, detailed experimental protocols, and a summary of its performance, aiming to equip researchers with the knowledge to effectively integrate this detergent into their proteomic workflows.

Core Concepts: The Role of this compound in Membrane Protein Solubilization

This compound is a zwitterionic detergent featuring a hydrophilic ammonio-propane sulfone head group and an alkylphenyl hydrophobic tail.[1] This structure allows it to effectively disrupt lipid bilayers and protein aggregates, making it particularly well-suited for the extraction of integral membrane proteins.[1] Its compatibility with high concentrations of chaotropes like urea (up to 7M) further enhances its utility in proteomics sample preparation, especially for techniques such as two-dimensional gel electrophoresis (2D-GE).[1]

Studies have shown that this compound can be more efficient than other detergents for specific plant membrane preparations. For instance, in the analysis of Arabidopsis thaliana leaf membrane proteins, this compound demonstrated superior performance compared to the detergent ASB14.[2] This enhanced extraction capability is crucial for achieving a more comprehensive view of the membrane proteome.

Quantitative Data on Extraction Efficiency

| Detergent-Based Reagent | Relative Protein Yield | Maximum Protein Load (2D-GE) | Observations |

| This compound-based | ~123% | 500 µg | Reduced streaking, visualization of more proteins.[3] |

| CHAPS-based | 100% (Baseline) | 400 µg | Standard resolution.[3] |

Table 1: Comparison of this compound and CHAPS-based extraction reagents on E. coli samples. Data is illustrative of the potential advantages of this compound in enhancing protein yield and loading capacity.

Experimental Protocols

Two detailed protocols for the use of this compound in plant protein extraction are provided below. The first is a specific method used for barley anthers, and the second is a more general protocol based on a commercial protein extraction reagent containing this compound.

Protocol 1: this compound-Based Extraction from Barley Anthers

This protocol is adapted from a study that successfully used this compound for the proteomic analysis of barley meiocytes.[4][5]

Materials:

-

Extraction Buffer: 50 mM Tris-HCl pH 7.6, 0.33 M sucrose, 1 mM MgCl₂, 1 mM DTT, 1% (w/v) this compound, and a protease inhibitor cocktail.[4][5]

-

Plant tissue (e.g., barley anthers), frozen in liquid nitrogen.[4][5]

-

Centrifuge.

Methodology:

-

Suspend frozen barley anthers in the this compound-containing extraction buffer in a glass embryo dish.[4][5]

-

Release meiocytes by gently crushing the anthers with a glass rod.[4][5]

-

Collect the meiocyte-enriched sample.

-

Sonicate the sample three times for 30 seconds each, with a 1-minute interval between cycles, at 4°C.[4][5]

-

Incubate the sample on ice for 45 minutes to ensure thorough extraction.[5]

-

Centrifuge the lysate at 4,000 x g for 10 minutes at 4°C to pellet cell debris.[5]

-

Collect the supernatant containing the solubilized proteins for downstream analysis such as SDS-PAGE or mass spectrometry.

Protocol 2: General Plant Tissue Extraction Using a this compound-Based Reagent

This protocol is based on the use of Sigma-Aldrich's Protein Extraction Reagent Type 4, which contains 1% this compound.[6][7]

Materials:

-

Protein Extraction Reagent Type 4 (e.g., Sigma-Aldrich C0356), reconstituted to yield a solution of 7.0 M urea, 2.0 M thiourea, 40 mM Trizma® base, and 1.0% this compound, pH 10.4.[7]

-

Plant tissue, fresh or frozen.

-

Mortar and pestle or other tissue grinding equipment.

-

Reducing agent (e.g., TBP) and alkylating agent (e.g., iodoacetamide) are recommended for 2D-GE applications.[7]

-

Centrifuge.

Methodology:

-

Grind plant tissue to a fine powder under liquid nitrogen.

-

For every 250 mg of plant tissue, add a minimum of 2 mL of the reconstituted this compound-based extraction reagent.[7]

-

(Optional, for 2D-GE) Reduce the proteins by adding a reducing agent like TBP to a final concentration of 5 mM.[7]

-

Vortex or sonicate the sample to ensure complete solubilization.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) with occasional vortexing.

-

Centrifuge the extract at high speed (e.g., >12,000 x g) for 20 minutes at 15-20°C to pellet insoluble debris.[3]

-

Carefully collect the supernatant containing the total protein extract for downstream analysis.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for this compound Protein Extraction from Barley Anthers.

Caption: General Workflow for this compound Plant Protein Extraction.

Applications in Signaling Pathway Analysis

While this compound is a powerful tool for the initial extraction and solubilization of proteins, there is currently no evidence in the scientific literature to suggest its direct involvement in or use for the specific elucidation of plant signaling pathways. Its primary application lies in improving the overall yield and quality of protein extracts, which can then be analyzed by various proteomic techniques to study changes in protein abundance or post-translational modifications that are indicative of signaling events. The enhanced extraction of membrane proteins, including receptors and channels, is indirectly beneficial for signaling studies by providing a more comprehensive starting sample for analysis.

Conclusion

This compound is a valuable zwitterionic detergent for researchers in plant membrane proteomics. Its demonstrated effectiveness in solubilizing challenging membrane proteins, coupled with its compatibility with standard proteomic workflows, makes it a superior alternative to traditional detergents in many applications.[2][3] The protocols and data presented in this guide offer a framework for the successful application of this compound to enhance the depth and quality of plant membrane proteome analysis. As proteomic technologies continue to advance, the use of optimized extraction reagents containing this compound will likely play an increasingly important role in unraveling the complexities of plant cellular function.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. arxiv.org [arxiv.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Frontiers | Application of a Sensitive and Reproducible Label-Free Proteomic Approach to Explore the Proteome of Individual Meiotic-Phase Barley Anthers [frontiersin.org]

- 6. Plant Total Protein Extraction Kit Suitable for any plant species or tissue | Sigma-Aldrich [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Principles of Using C7BzO in the Lab

Introduction

Due to the absence of publicly available scientific literature or database entries for a compound designated "C7BzO," this guide will establish a foundational framework based on a hypothetical molecule with this chemical formula. For the purposes of this document, we will assume "this compound" refers to 7-benzoyl-1,3-oxazole , a plausible structure fitting the molecular formula C₁₀H₇NO₂. This molecule contains a central oxazole ring, a benzoyl group, and a fused benzene ring, suggesting potential applications in medicinal chemistry and materials science.

This document outlines the fundamental principles for the laboratory use of this hypothetical this compound, including its potential biological activities, proposed experimental protocols, and theoretical signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Section 1: Hypothetical Profile and Quantitative Data

Based on its structure, this compound could theoretically interact with various biological targets. The benzoyl and oxazole moieties are present in numerous biologically active compounds. We can hypothesize its potential as an inhibitor of a key cellular signaling enzyme, for instance, a hypothetical "Kinase X."

Table 1: Hypothetical In Vitro Efficacy of this compound

| Parameter | Value | Experimental Context |

| IC₅₀ (Kinase X) | 50 nM | Cell-free enzymatic assay |

| Binding Affinity (K_d) | 25 nM | Surface Plasmon Resonance |

| Cellular EC₅₀ | 200 nM | Cell-based reporter assay (HEK293 cells) |

| Cytotoxicity (CC₅₀) | > 10 µM | MTT assay in HeLa cells (48h) |

Section 2: Experimental Protocols

Cell-Free Kinase X Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the hypothetical Kinase X.

Materials:

-

Recombinant Human Kinase X

-

ATP

-

Peptide Substrate (e.g., biotinylated)

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of Kinase X enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect kinase activity by adding 25 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to verify the direct binding of this compound to Kinase X within a cellular context.

Materials:

-

Cell line expressing endogenous or over-expressed Kinase X

-

This compound (dissolved in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer (e.g., with protease inhibitors)

-

Equipment for heating samples (e.g., PCR cycler)

-

Western Blotting reagents and antibodies for Kinase X

Procedure:

-

Treat cultured cells with this compound (at a concentration ~10x EC₅₀) or DMSO (vehicle) for 1-2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in lysis buffer and generate a cell lysate.

-

Aliquot the lysate into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Kinase X in each sample using Western Blotting.

-

Plot the relative band intensity against temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle indicates target engagement.

Section 3: Visualized Pathways and Workflows

The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflows.

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Caption: Workflow for the cell-free Kinase X inhibition assay.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodological & Application

Application Note: C7BzO Protocol for Enhanced 2D Gel Electrophoresis Sample Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Two-dimensional gel electrophoresis (2D-PAGE) is a cornerstone technique in proteomics for the separation and analysis of complex protein mixtures. A critical factor for successful 2D-PAGE is the initial sample preparation, which requires efficient protein solubilization and denaturation while maintaining protein integrity. Inadequate solubilization can lead to protein loss, aggregation, and streaking on the gel, particularly for challenging samples like membrane proteins.